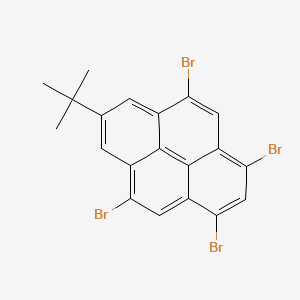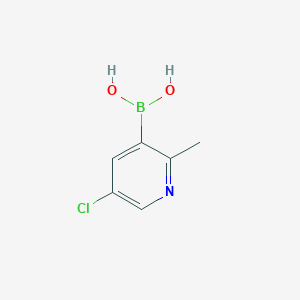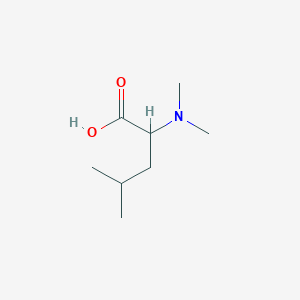
2-(Dimethylamino)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(Dimetilamino)-4-metilpentanoico es un compuesto orgánico que pertenece a la clase de los aminoácidos. Se caracteriza por la presencia de un grupo dimetilamino unido al segundo carbono y un grupo metilo unido al cuarto carbono de la cadena del ácido pentanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(Dimetilamino)-4-metilpentanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la alquilación de 2-(dimetilamino)etanol con ácido 4-metilpentanoico en condiciones básicas. La reacción generalmente requiere una base fuerte, como hidruro de sodio o terc-butóxido de potasio, para desprotonar el alcohol, seguido de la adición del cloruro de ácido para formar el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 2-(Dimetilamino)-4-metilpentanoico puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso puede incluir pasos como la purificación mediante destilación o recristalización para obtener un producto de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(Dimetilamino)-4-metilpentanoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir alcoholes o aminas.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleofílica, donde se puede reemplazar por otros nucleófilos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Haluros (por ejemplo, HCl, HBr), alcóxidos (por ejemplo, metóxido de sodio)
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcoholes, aminas
Sustitución: Compuestos halogenados, éteres
Aplicaciones Científicas De Investigación
El ácido 2-(Dimetilamino)-4-metilpentanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por su posible papel en las vías bioquímicas y sus interacciones con macromoléculas biológicas.
Medicina: Se está llevando a cabo investigación para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(Dimetilamino)-4-metilpentanoico implica su interacción con objetivos moleculares y vías específicas. El grupo dimetilamino puede actuar como nucleófilo, participando en diversas reacciones bioquímicas. El compuesto también puede interactuar con enzimas y receptores, influyendo en su actividad y conduciendo a varios efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
Dimetilamina: Una amina más simple con propiedades nucleofílicas similares.
Metilaminoquinolinas: Compuestos con grupos funcionales similares pero marcos estructurales diferentes.
Dimetilaminoetanol: Un compuesto relacionado con propiedades químicas similares pero diferentes aplicaciones.
Singularidad
El ácido 2-(Dimetilamino)-4-metilpentanoico es único debido a su disposición estructural específica, que confiere reactividad química y aplicaciones potenciales distintas. Su combinación de un grupo dimetilamino y un grupo metilo en la columna vertebral del ácido pentanoico lo distingue de otros compuestos similares, lo que lo convierte en un compuesto valioso para la investigación y el uso industrial.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11) |
Clave InChI |
FZLYRJBAUQHHIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)

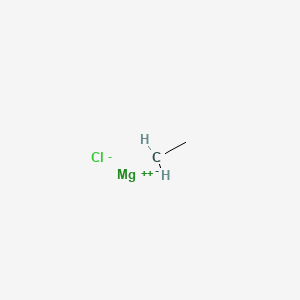
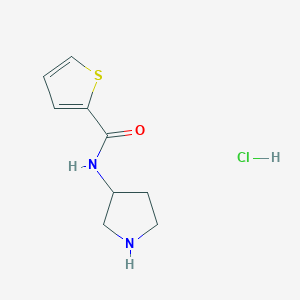
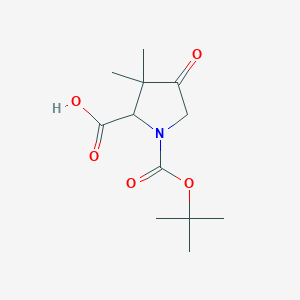

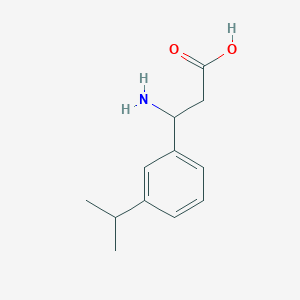
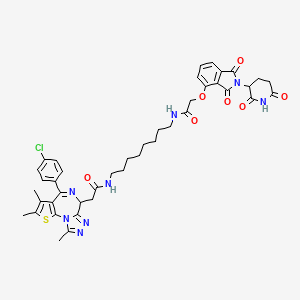
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
